2-Cyclobutyl-2-methylpropanal

Description

BenchChem offers high-quality 2-Cyclobutyl-2-methylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutyl-2-methylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.

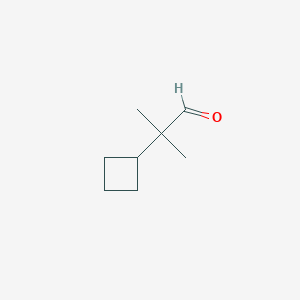

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBBUQXLQIRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclobutyl-2-methylpropanal

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-cyclobutyl-2-methylpropanal, a valuable aldehyde in organic synthesis. This document is intended for an audience of researchers, scientists, and professionals in drug development. Three principal synthetic strategies are critically evaluated: the alkylation of isobutyraldehyde, the hydroformylation of 1-cyclobutyl-1-methylethene, and the oxidation of 2-cyclobutyl-2-methylpropan-1-ol. Each route is presented with a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the respective advantages and potential challenges. The guide aims to equip the reader with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific research and development needs.

Introduction

2-Cyclobutyl-2-methylpropanal is a sterically hindered aldehyde with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fragrances. The quaternary carbon center adjacent to the formyl group imparts unique reactivity and stereochemical properties. This guide explores three distinct and plausible synthetic routes to this target molecule, each employing fundamental organic transformations. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions.

Route 1: Alkylation of Isobutyraldehyde

This approach represents a direct method for the construction of the target molecule's carbon skeleton through the formation of a carbon-carbon bond at the α-position of an aldehyde. The core of this strategy lies in the generation of a nucleophilic enolate from isobutyraldehyde, which is subsequently alkylated with a suitable cyclobutyl electrophile.

Scientific Rationale

The α-protons of aldehydes are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the aldehyde carbonyl group.[1] The resulting enolate is a potent nucleophile that can participate in S(_N)2 reactions with alkyl halides.[2] However, a significant challenge in the alkylation of aldehyde enolates is the competing self-condensation (aldol) reaction.[2] To circumvent this, the reaction is typically performed at low temperatures, and the electrophile is added promptly after the enolate formation.

Experimental Protocol

Step 1: In situ generation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation and Alkylation

-

To the freshly prepared LDA solution at -78 °C, slowly add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

-

Add a solution of cyclobutyl bromide (1.2 equivalents) in anhydrous THF dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield 2-cyclobutyl-2-methylpropanal.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Direct, two-step synthesis from readily available starting materials. | Potential for aldol self-condensation of isobutyraldehyde, leading to lower yields. |

| Avoids the use of expensive or highly toxic reagents. | Requires strictly anhydrous conditions and low temperatures. |

| The use of a strong, pyrophoric base (n-butyllithium) requires careful handling. |

Logical Flow Diagram

Caption: Synthesis of 2-Cyclobutyl-2-methylpropanal via Alkylation.

Route 2: Hydroformylation of 1-Cyclobutyl-1-methylethene

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[3] This route offers a highly atom-economical, single-step conversion of a suitable alkene precursor to the target aldehyde.

Scientific Rationale

The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by a transition metal complex, most commonly of rhodium or cobalt.[4][5] For a 1,1-disubstituted alkene like 1-cyclobutyl-1-methylethene, the regioselectivity of the hydroformylation is a key consideration. Steric hindrance around the double bond can influence the approach of the bulky catalyst, potentially favoring the formation of the desired aldehyde where the formyl group adds to the less substituted carbon. The use of specialized phosphine ligands can further control the regioselectivity and efficiency of the reaction.[6][7]

Experimental Protocol

Step 1: Synthesis of 1-Cyclobutyl-1-methylethene

-

Via Wittig Reaction:

-

Prepare the methyltriphenylphosphonium bromide salt by reacting triphenylphosphine with methyl bromide.

-

Generate the corresponding ylide by treating the phosphonium salt with a strong base like n-butyllithium in anhydrous THF at 0 °C.[8]

-

To the resulting ylide solution, add a solution of cyclobutyl methyl ketone (commercially available) in THF.[9][10]

-

Stir the reaction mixture at room temperature overnight.

-

Work up the reaction by adding water and extracting with pentane.

-

Purify the volatile alkene by careful distillation.

-

Step 2: Hydroformylation

-

In a high-pressure autoclave, place a solution of 1-cyclobutyl-1-methylethene in a suitable solvent (e.g., toluene).

-

Add the rhodium catalyst precursor, such as Rh(acac)(CO)₂, and a suitable phosphine ligand (e.g., a bulky phosphite or a specialized bidentate phosphine) under an inert atmosphere.[11]

-

Seal the autoclave and purge several times with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1).

-

Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with syngas.

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by GC analysis of aliquots.

-

After completion, cool the autoclave to room temperature and carefully vent the excess gas.

-

Purify the product by distillation under reduced pressure.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Atom-economical, one-step conversion of the alkene to the aldehyde. | Requires specialized high-pressure equipment (autoclave). |

| Potentially high yields and selectivity with the appropriate catalyst system. | The synthesis of the starting alkene adds an extra step. |

| The hydroformylation of sterically hindered tetrasubstituted alkenes can be challenging and may require catalyst optimization. | |

| The use of carbon monoxide, a toxic gas, requires stringent safety precautions. |

Logical Flow Diagram

Caption: Synthesis of 2-Cyclobutyl-2-methylpropanal via Hydroformylation.

Route 3: Oxidation of 2-Cyclobutyl-2-methylpropan-1-ol

This classic two-step approach involves the initial synthesis of the corresponding primary alcohol, followed by its selective oxidation to the aldehyde. This route offers a high degree of reliability as the individual transformations are well-established in organic synthesis.

Scientific Rationale

The precursor alcohol, 2-cyclobutyl-2-methylpropan-1-ol, can be readily synthesized via a Grignard reaction.[12] For instance, the addition of isobutylmagnesium bromide to cyclobutyl methyl ketone or, alternatively, the addition of cyclobutylmagnesium bromide to isobutyraldehyde would yield the target alcohol after an aqueous workup.[13][14]

The subsequent oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[15] Several reagents are suitable for this transformation, including Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.[16][17][18][19] These methods are known for their high selectivity for aldehyde formation under non-aqueous or carefully controlled conditions.

Experimental Protocol

Step 1: Synthesis of 2-Cyclobutyl-2-methylpropan-1-ol (via Grignard Reaction)

-

Prepare cyclobutylmagnesium bromide by reacting cyclobutyl bromide with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

In a separate flame-dried flask, dissolve isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution of isobutyraldehyde, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alcohol by distillation under reduced pressure.

Step 2: Oxidation to 2-Cyclobutyl-2-methylpropanal (using Dess-Martin Periodinane)

-

To a stirred solution of 2-cyclobutyl-2-methylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane at room temperature, add solid Dess-Martin Periodinane (1.2 equivalents) portion-wise.[20]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by distillation or column chromatography.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Utilizes well-established and reliable reactions. | A two-step process, which may be less efficient than a direct one-step route. |

| A variety of mild oxidation methods are available, offering flexibility. | The Grignard reaction requires strictly anhydrous conditions. |

| Starting materials are generally accessible. | The use of chromium-based oxidants (like PCC) has environmental and safety concerns, making methods like Swern or DMP oxidation preferable. |

Logical Flow Diagram

Caption: Synthesis of 2-Cyclobutyl-2-methylpropanal via Oxidation of the Corresponding Alcohol.

Conclusion

This technical guide has detailed three viable synthetic routes to 2-cyclobutyl-2-methylpropanal, each with its own set of advantages and challenges.

-

Route 1 (Alkylation) offers a direct approach but requires careful control to mitigate side reactions.

-

Route 2 (Hydroformylation) is an elegant and atom-economical method, though it necessitates specialized equipment and catalyst development for this specific substrate.

-

Route 3 (Oxidation) represents the most conventional and arguably the most reliable pathway, relying on a sequence of well-understood and high-yielding reactions.

The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen route to ensure efficient and reproducible synthesis of 2-cyclobutyl-2-methylpropanal.

References

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

-

Wang, X., & Buchwald, S. L. (2011). Rh-catalyzed asymmetric hydroformylation of functionalized 1,1-disubstituted olefins. Journal of the American Chemical Society, 133(47), 19080–19083. [Link]

-

Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

-

α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation. Nature Communications. [Link]

-

Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

-

Dess–Martin oxidation - Wikipedia. [Link]

-

OXIDATION OF A 1º ALCOHOL USING DESS-MARTIN-PERIODINANE. [Link]

-

Fries, A., et al. (2015). Rhodium-Catalyzed Hydroformylation of 1,1-Disubstituted Allenes Employing the Self-Assembling 6-DPPon System. Angewandte Chemie International Edition, 54(23), 6913-6917. [Link]

-

Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. [Link]

-

Hydroformylation - Wikipedia. [Link]

-

Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]

-

14.3.2: Hydroformylation - Chemistry LibreTexts. [Link]

-

The reaction of butanone with methylmagnesium bromide followed by hydroly... - Filo. [Link]

-

Hydroformylation - Industrial Chemistry. [Link]

-

Alkylation of Enolates Alpha Position - Chemistry Steps. [Link]

-

Hydroformylation of Alkenes - YouTube. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Swern oxidation - Wikipedia. [Link]

-

Wittig Reaction - OpenBU. [Link]

-

23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. [Link]

-

The Wittig Reaction - Chemistry LibreTexts. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Grignard Reagents - BYJU'S. [Link]

-

Grignard Reaction - Organic Chemistry Portal. [Link]

-

Swern Oxidation - gChem. [Link]

-

Addition of methylmagnesium bromide to 2 -methylcyclohexanone, followed by iodine-catalyzed dehydration of the resulting alcohol gave three alkenes in the ratio A - Vaia. [Link]

-

Swern Oxidation - Chemistry Steps. [Link]

-

Reaction of butanone with methylmagnesium bromide following by hydrolysis gives - Allen. [Link]

-

Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. [Link]

-

cyclobutene - Organic Syntheses Procedure. [Link]

-

Oxidation of Alcohols with PCC - Organic Chemistry Tutor. [Link]

-

Enolate Reactions - Direct Alkylation of Ketones With LDA - YouTube. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. [Link]

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. [Link]

-

NY cyclisation of cyclobutyl phenyl ketone and manipulation of... - ResearchGate. [Link]

-

Propose the synthesis of 1-cyclopentylpropan-1-ol, a secondary (2°) alcohol, through the addition of a suitable Grignard reagent to propionaldehyde. - Pearson. [Link]

-

PCC Oxidation Mechanism - Chemistry Steps. [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

-

CYCLOBUTYL METHYL KETONE One Chongqing Chemdad Co. ,Ltd. [Link]

-

Synthesis of alcohols using Grignard reagents II (video) - Khan Academy. [Link]

-

Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols - YouTube. [Link]

-

LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example - PMC. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 3019-25-8: Cyclobutyl methyl ketone | CymitQuimica [cymitquimica.com]

- 11. α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. The reaction of butanone with methylmagnesium bromide followed by hydroly.. [askfilo.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Swern oxidation - Wikipedia [en.wikipedia.org]

- 18. Dess-Martin Oxidation [organic-chemistry.org]

- 19. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 20. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to the Physical Properties of 2-Cyclobutyl-2-methylpropanal

Introduction

2-Cyclobutyl-2-methylpropanal is an aliphatic aldehyde with the molecular formula C₈H₁₄O. Its structure, featuring a quaternary carbon alpha to the carbonyl group and a cyclobutyl moiety, suggests unique steric and electronic properties that may be of interest in various chemical research and development applications, including fine chemical synthesis, fragrance chemistry, and as a building block for more complex molecules. This guide provides a comprehensive overview of the known and estimated physical properties of 2-Cyclobutyl-2-methylpropanal, detailed experimental protocols for their determination, and an analysis of its expected spectral characteristics. Given the limited availability of experimental data for this specific compound, this guide emphasizes the methodologies for its characterization, providing researchers and drug development professionals with the necessary tools to rigorously assess this molecule.

Core Physical and Chemical Properties

Direct experimental data for 2-Cyclobutyl-2-methylpropanal is not extensively available in the public domain. However, based on its structure and data from analogous compounds, we can compile a set of known and estimated properties.

| Property | Value (with source/method) |

| Molecular Formula | C₈H₁₄O[1] |

| Molecular Weight | 126.20 g/mol [1][2] |

| CAS Number | 1882420-60-1[1] |

| Boiling Point (estimated) | 180-195 °C (at 760 mmHg) |

| Density (estimated) | ~0.89 g/cm³ |

| Refractive Index (estimated) | ~1.44 |

| XLogP3 (estimated) | 2.5 - 3.0 |

| Topological Polar Surface Area | 17.1 Ų |

Note: Estimated values are derived from trends observed in structurally similar aliphatic aldehydes and ketones.[3][4][5]

Experimental Determination of Physical Properties

The following section details the standard operating procedures for the experimental determination of the key physical properties of liquid aldehydes like 2-Cyclobutyl-2-methylpropanal.

Boiling Point Determination by Simple Distillation

The boiling point is a fundamental physical property that provides an indication of a substance's volatility and purity.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume (e.g., 10-15 mL) of 2-Cyclobutyl-2-methylpropanal and a few boiling chips into the distillation flask.

-

Heating: Begin gentle heating of the flask using a heating mantle.

-

Vaporization and Condensation: The liquid will vaporize, and the vapor will rise into the condenser. The cooling water in the condenser will cause the vapor to condense back into a liquid.

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer during distillation.

-

Collection: The distilled liquid (distillate) is collected in the receiving flask.

Workflow Diagram:

Caption: Workflow for Boiling Point Determination.

Density Measurement Using a Pycnometer

Density is an intrinsic property that can be used to identify a substance and assess its purity.

Methodology:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Tare Weight: Accurately weigh the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with 2-Cyclobutyl-2-methylpropanal, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Weighing: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.

Workflow Diagram:

Caption: Workflow for Density Measurement.

Refractive Index Measurement Using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and quality control.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of 2-Cyclobutyl-2-methylpropanal to the prism of the refractometer.

-

Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Workflow Diagram:

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ for the carbonyl group of a saturated aliphatic aldehyde.[6][7]

-

C-H Stretch (Aldehydic): Two weak to medium bands are characteristic for the C-H stretch of the aldehyde proton, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹. The peak around 2720 cm⁻¹ is particularly diagnostic.[6][7]

-

C-H Stretch (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the methyl and cyclobutyl groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aldehydic Proton (-CHO): A highly deshielded singlet is expected in the 9-10 ppm region.[6] This signal will not be coupled to any other protons.

-

Cyclobutyl Protons: A complex multiplet is anticipated for the protons on the cyclobutyl ring, likely in the 1.5-2.5 ppm range.

-

Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups is expected, likely in the 1.0-1.3 ppm range.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon (-CHO): A highly deshielded signal is expected in the 200-205 ppm region.

-

Quaternary Carbon: The carbon atom to which the cyclobutyl and two methyl groups are attached will appear as a singlet, likely in the 40-50 ppm range.

-

Cyclobutyl Carbons: Signals for the carbons of the cyclobutyl ring are expected in the 20-30 ppm region.

-

Methyl Carbons (-CH₃): A signal for the equivalent methyl carbons is expected in the 20-25 ppm range.

Structural-Spectral Correlation Diagram:

Caption: Predicted Spectroscopic Correlations.

Safety and Handling

Specific toxicity data for 2-Cyclobutyl-2-methylpropanal is not available. However, based on safety data for other aliphatic aldehydes, the following precautions should be taken:

-

Flammability: Aliphatic aldehydes are often flammable liquids. Keep away from heat, sparks, and open flames.[8][9]

-

Irritation: May cause skin, eye, and respiratory irritation.[9]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

2-Cyclobutyl-2-methylpropanal is a compound for which detailed physical property data is yet to be fully characterized and published. This guide provides a framework for researchers by presenting estimated properties based on sound chemical principles and analogous structures. More importantly, it offers detailed, field-proven methodologies for the experimental determination of its boiling point, density, and refractive index. The predicted spectroscopic characteristics serve as a valuable reference for its identification and characterization. As with any novel compound, adherence to strict safety protocols is paramount during its handling and investigation.

References

-

PubChem. (n.d.). 5-Octenal, (5E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclobutyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Rheims, J., Köser, J., & Wriedt, T. (1997). Refractive-index measurements in the near-IR using an Abbe refractometer. Measurement Science and Technology, 8(6), 601.

- CPAchem. (2023, March 24).

-

PubChem. (n.d.). 2-Cyclobutyl-2-methylpropane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (2002, June 1). Densities of Phenols, Aldehydes, Ketones, Carboxylic Acids, Amines, Nitriles, and Nitrohydrocarbons. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Cyclobutyl-2-propanol (CAS 59383-67-4). Retrieved from [Link]

- Fisher Scientific. (2025, May 1).

-

Chemsrc. (2025, August 23). Cyclohexylacetaldehyde. Retrieved from [Link]

- Agilent. (2024, April 3).

-

Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]

- Mitra, P., Chaudhuri, R. A., & Mathur, G. P. (1985). Properties of aliphatic and aromatic aldehydes under high pressure. Compressibility and viscosity determination.

- NIOSH. (2003, March 15). ALIPHATIC ALDEHYDES: METHOD 2018. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.

-

Burdick & Jackson. (n.d.). Refractive Index. Retrieved from [Link]

-

NIST. (n.d.). Propanal, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). Low birefringence and low dispersion aliphatic thermosets with a high and tunable refractive index. Polymer Chemistry.

-

Cheméo. (n.d.). Chemical Properties of Propanal, 2-methyl- (CAS 78-84-2). Retrieved from [Link]

Sources

- 1. 1882420-60-1|2-Cyclobutyl-2-methylpropanal|BLD Pharm [bldpharm.com]

- 2. 5-Octenal, (5E)- | C8H14O | CID 5283327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Analysis of 2-Cyclobutyl-2-methylpropanal

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Cyclobutyl-2-methylpropanal, a molecule featuring a sterically hindered aldehyde and a conformationally dynamic cyclobutyl ring. Tailored for researchers and drug development professionals, this document moves beyond a simple spectral prediction to explain the underlying principles governing the chemical shifts, multiplicities, and coupling constants. We will dissect the expected spectral features of each proton environment, discuss the profound influence of the puckered cyclobutane conformation, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Unique Proton Environments

To interpret the ¹H NMR spectrum of 2-Cyclobutyl-2-methylpropanal, it is essential to first identify the distinct proton environments within the molecule. The structure contains a highly substituted α-carbon, which simplifies certain signals while introducing complexity in others, particularly within the cyclobutyl moiety.

There are five chemically non-equivalent sets of protons in this molecule, as labeled in the diagram below:

Caption: Structure of 2-Cyclobutyl-2-methylpropanal with non-equivalent protons labeled.

-

Hₐ (1H): The aldehyde proton.

-

Hₑ (6H): The six equivalent protons of the two methyl groups.

-

H꜀ (1H): The methine proton on the cyclobutane ring at the point of attachment (C1').

-

Hₔ (4H): The four methylene protons on the carbons adjacent to the point of attachment (C2' and C4').

-

Hₑ (2H): The two methylene protons on the carbon opposite the point of attachment (C3').

Predicted ¹H NMR Spectrum: Rationale and Interpretation

The chemical environment of each proton dictates its resonance frequency (chemical shift) and splitting pattern (multiplicity). The following sections provide a detailed prediction for each signal.

The Aldehyde Proton (Hₐ)

The aldehyde proton is consistently one of the most deshielded and easily identifiable signals in a ¹H NMR spectrum.

-

Chemical Shift (δ): Expected to be in the range of 9.5 - 10.5 ppm . This significant downfield shift is a result of two primary factors. First is the inductive effect from the highly electronegative oxygen atom. Second, and more importantly, is the magnetic anisotropy of the carbonyl (C=O) bond.[1][2][3] When placed in an external magnetic field, the circulating π-electrons of the carbonyl group induce a local magnetic field that strongly deshields the aldehyde proton, which lies in the plane of the carbonyl group.

-

Multiplicity: Singlet (s) . The adjacent carbon is a quaternary carbon, meaning it has no attached protons. According to the N+1 rule, since there are zero neighboring protons (N=0), the signal is not split and appears as a sharp singlet.[4]

The Gem-Dimethyl Protons (Hₑ)

The two methyl groups are chemically equivalent due to free rotation around the C-C single bond.

-

Chemical Shift (δ): Expected in the alkyl region, approximately 1.0 - 1.2 ppm . While attached to a quaternary carbon, their position is alpha to the cyclobutyl group and beta to the aldehyde. These competing mild shielding/deshielding effects result in a chemical shift typical for tertiary butyl-like protons.

-

Multiplicity: Singlet (s) . Similar to the aldehyde proton, these protons are attached to a carbon adjacent to a quaternary center (the C1' of the cyclobutane). With no adjacent protons to couple with, they will produce a single, sharp peak integrating to 6H.

The Cyclobutane Moiety (H꜀, Hₔ, Hₑ)

The signals from the cyclobutane ring are the most complex feature of this spectrum. A common misconception is to view the ring as a planar square. In reality, cyclobutane exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations to alleviate torsional strain.[5][6] This puckering renders the protons on the same methylene group diastereotopic, giving rise to complex splitting patterns.

-

H꜀ (Methine Proton):

-

Chemical Shift (δ): Expected around 2.2 - 2.6 ppm . This proton is on a tertiary carbon and is directly attached to the electron-withdrawing quaternary center, causing it to be the most deshielded of the cyclobutane protons.

-

Multiplicity: Multiplet (m) . This proton is coupled to the four adjacent methylene protons (Hₔ). The exact pattern will be complex, likely a quintet or a more complicated multiplet, depending on the relative magnitudes of the cis and trans vicinal coupling constants.

-

-

Hₔ and Hₑ (Methylene Protons):

-

Chemical Shift (δ): Expected to appear as a broad, overlapping set of signals between 1.7 - 2.1 ppm . The chemical shift of unsubstituted cyclobutane is a single peak at ~1.96 ppm.[5][7][8] Substitution breaks this symmetry. The Hₔ protons, being closer to the substituent, may be slightly more deshielded than the Hₑ protons.

-

Multiplicity: Complex Multiplets (m) . These protons will exhibit geminal coupling (²JHH, between protons on the same carbon), vicinal coupling (³JHH, to H꜀ and other methylene protons), and potentially even long-range four-bond coupling (⁴JHH).[9] The puckered nature of the ring means that the dihedral angles between vicinal protons are not fixed, leading to a range of coupling constants and highly complex, overlapping multiplets that are often difficult to resolve at lower field strengths.

-

Tabulated Summary of Predicted Spectral Data

The predicted ¹H NMR data for 2-Cyclobutyl-2-methylpropanal (in CDCl₃, 400 MHz) is summarized below.

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J) |

| Hₐ | 1H | 9.5 - 10.5 | Singlet (s) | N/A |

| Hₑ | 6H | 1.0 - 1.2 | Singlet (s) | N/A |

| H꜀ | 1H | 2.2 - 2.6 | Multiplet (m) | ³J ≈ 6-9 Hz |

| Hₔ, Hₑ | 6H | 1.7 - 2.1 | Multiplet (m) | Complex overlapping signals |

Advanced Analysis: 2D NMR for Unambiguous Assignment

While 1D ¹H NMR provides an excellent overview, the significant overlap in the cyclobutane region necessitates advanced techniques for complete structural confirmation. A ²D COSY (Correlation Spectroscopy) experiment would be invaluable. This technique identifies protons that are coupled to each other.

Caption: Expected COSY correlations for 2-Cyclobutyl-2-methylpropanal.

In the COSY spectrum, a cross-peak would be observed between the methine proton H꜀ and the methylene protons Hₔ and Hₑ , confirming their connectivity within the cyclobutyl ring. No other cross-peaks would be expected, validating the structural assignments of the isolated aldehyde and methyl singlets.

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol ensures the acquisition of high-quality, reproducible data.

Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of 2-Cyclobutyl-2-methylpropanal directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is effective for most non-polar to moderately polar organic compounds.

-

Internal Standard: Add one drop of a solution of tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal reference, with its signal defined as 0.0 ppm.[7]

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

Data Acquisition Workflow

The following workflow outlines the steps for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared spectroscopy of 2-Cyclobutyl-2-methylpropanal

Whitepaper: Vibrational Characterization of 2-Cyclobutyl-2-methylpropanal via ATR-FTIR Spectroscopy

Executive Summary

In the landscape of pharmaceutical drug development and advanced organic synthesis, sterically hindered building blocks like 2-Cyclobutyl-2-methylpropanal (CAS 1882420-60-1) are increasingly utilized to impart metabolic stability and unique conformational constraints to active pharmaceutical ingredients (APIs). Accurate structural verification of these liquid intermediates is critical. This technical guide provides an in-depth mechanistic analysis of the infrared (IR) spectroscopic profile of 2-Cyclobutyl-2-methylpropanal, detailing the quantum mechanical phenomena driving its vibrational signature and establishing a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol for its characterization.

Molecular Architecture & Vibrational Dynamics

2-Cyclobutyl-2-methylpropanal (C₈H₁₄O) features a highly specific molecular architecture: an aldehyde group attached to a quaternary alpha-carbon, which is further substituted by a methyl group and a strained cyclobutane ring. This steric crowding and ring strain produce highly diagnostic vibrational modes in the mid-infrared region (4000–400 cm⁻¹).

The Carbonyl (C=O) and Aldehydic C-H Modes

The most prominent feature of any aldehyde is the strong, sharp carbonyl (C=O) stretching vibration. Because the alpha-carbon in 2-Cyclobutyl-2-methylpropanal is fully substituted (quaternary) and lacks alpha-protons, hyperconjugative effects are minimized, typically placing the C=O stretch in the unhindered aliphatic range of 1725–1740 cm⁻¹.

More diagnostically, the aldehydic C-H stretch manifests not as a single peak, but as a distinct doublet in the 2850–2700 cm⁻¹ region. This peak doubling is the hallmark of Fermi resonance [1]. This quantum mechanical phenomenon occurs when the fundamental aldehydic C-H stretching vibration (expected near 2800 cm⁻¹) accidentally degenerates (shares similar energy) with the first overtone of the aldehydic C-H in-plane bending vibration (fundamental at ~1390 cm⁻¹, overtone at ~2780 cm⁻¹) [2]. The two states couple and repel each other, resulting in two distinct peaks typically observed at ~2820 cm⁻¹ and ~2720 cm⁻¹.

Cyclobutane Ring Puckering and Deformation

The cyclobutane ring is not planar; it exists in a puckered conformation (D₂d symmetry) to alleviate torsional strain between adjacent C-H bonds [3]. The ring strain and puckering dynamics result in unique low-frequency skeletal vibrations. The ring deformation and breathing modes serve as a highly specific fingerprint for cyclobutyl-containing compounds, typically manifesting as medium-intensity absorptions in the 898–920 cm⁻¹ region [3].

Mechanistic Workflows: Spectroscopic Phenomena

To visualize the quantum mechanical coupling that defines the aldehyde functional group in this molecule, the following diagram maps the Fermi resonance pathway.

Caption: Fermi resonance mechanism generating the characteristic aldehyde C-H doublet.

Analytical Methodology: ATR-FTIR in Pharmaceutical Workflows

For volatile or semi-volatile liquid building blocks like 2-Cyclobutyl-2-methylpropanal, traditional transmission FTIR (using KBr pellets or liquid cells) introduces critical failure points: sample evaporation, pathlength inconsistency, and potential chemical reactions with the alkali halide matrix.

Attenuated Total Reflectance (ATR) spectroscopy resolves these issues. ATR-FTIR utilizes an internal reflective element (IRE) with a high refractive index (e.g., Diamond or ZnSe)[4]. When the IR beam undergoes total internal reflection within the crystal, it generates an evanescent wave that penetrates the sample resting on the crystal surface by approximately 0.5 to 2.0 micrometers. This provides rapid, non-destructive molecular fingerprinting with zero sample preparation, ensuring product integrity and batch-to-batch consistency in pharmaceutical R&D [5].

Caption: ATR-FTIR operational workflow and evanescent wave sample interaction.

Quantitative Data Summary

The following table synthesizes the predicted quantitative vibrational data for 2-Cyclobutyl-2-methylpropanal, allowing analysts to rapidly cross-reference experimental spectra against theoretical assignments.

| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Assignment |

| Aldehyde C=O Stretch | 1725 – 1740 | Strong, Sharp | Carbonyl bond stretching; unhindered by conjugation |

| Aldehyde C-H Stretch (1) | ~2820 | Weak-Medium, Sharp | Fermi resonance doublet (higher energy state) |

| Aldehyde C-H Stretch (2) | ~2720 | Weak-Medium, Sharp | Fermi resonance doublet (lower energy state) |

| Aliphatic C-H Stretch | 2850 – 2960 | Strong, Multiple | Methyl and cyclobutyl C-H stretching modes |

| Aldehyde C-H Bend | ~1390 | Medium | In-plane bending of the aldehydic proton |

| Cyclobutane Ring Deform. | ~898 – 920 | Medium | Ring puckering / skeletal deformation |

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following step-by-step protocol integrates causality and self-validation, preventing common analytical errors such as cross-contamination or atmospheric interference.

Step 1: Instrument Initialization and Parameter Selection

-

Action: Equip the FTIR spectrometer with a single-reflection Diamond ATR accessory. Set the resolution to 4 cm⁻¹ and the scan count to 32 or 64.

-

Causality: Diamond is chosen over ZnSe due to its superior chemical inertness against reactive aldehydes and its physical durability. A resolution of 4 cm⁻¹ is the optimal mathematical compromise between signal-to-noise ratio and the spectral resolution required to clearly separate the Fermi resonance doublet.

Step 2: Environmental Baseline (Self-Validation Phase 1)

-

Action: Ensure the ATR crystal is clean and dry. Acquire a background spectrum of the ambient air.

-

Causality: The background scan mathematically subtracts atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and carbon dioxide (2350 cm⁻¹) from the final sample spectrum, preventing these environmental peaks from obscuring the critical carbonyl region.

Step 3: Sample Application

-

Action: Using a glass Pasteur pipette, dispense exactly 1–2 drops of neat 2-Cyclobutyl-2-methylpropanal directly onto the center of the diamond crystal. Do not use the pressure anvil (the anvil is only for solid samples).

-

Causality: Because the sample is a liquid, it naturally achieves perfect optical contact with the crystal lattice, ensuring maximum penetration of the evanescent wave without applied pressure.

Step 4: Spectral Acquisition and Processing

-

Action: Execute the sample scan. Apply an "ATR Correction" algorithm post-acquisition.

-

Causality: The depth of penetration of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). The ATR correction algorithm normalizes the peak intensities to match traditional transmission spectra, allowing for accurate comparison against standard spectral libraries.

Step 5: Crystal Decontamination and Verification (Self-Validation Phase 2)

-

Action: Wipe the liquid from the crystal using a lint-free optical tissue. Apply a few drops of high-purity isopropyl alcohol (IPA) or ethanol, wipe clean, and allow to air dry. Run a secondary background scan.

-

Causality: Aldehydes can occasionally leave organic residues. The secondary scan acts as a self-validating quality control step: the absolute absence of the ~1730 cm⁻¹ C=O peak in this post-cleaning scan proves the crystal is fully decontaminated and ready for the next batch analysis.

References

-

Infrared Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

-

The C=O Bond, Part II: Aldehydes | Spectroscopy Online. Spectroscopy Online. Available at:[Link]

-

Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. ACS Publications. Available at:[Link]

-

Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at: [Link]

The Strategic Utility of 2-Cyclobutyl-2-methylpropanal in Modern Organic Synthesis and Drug Discovery

Executive Summary

In contemporary drug discovery, the attrition rate of lead compounds due to poor pharmacokinetic (PK) profiles or off-target toxicities remains a critical bottleneck. As a Senior Application Scientist, I frequently advocate for the proactive structural engineering of lead candidates using specialized building blocks. 2-Cyclobutyl-2-methylpropanal (CAS: 1882420-60-1)[] is a highly sterically hindered, aliphatic aldehyde that serves as a powerful tool in this endeavor. By combining the unique conformational properties of a cyclobutyl ring with the steric shielding of a gem-dimethyl group, this building block allows chemists to synthesize highly robust, lipophilic, and metabolically stable target molecules.

This whitepaper provides an in-depth technical analysis of the physicochemical advantages of 2-cyclobutyl-2-methylpropanal, its specific applications in medicinal chemistry, and field-proven synthetic protocols for its incorporation.

Structural Synergy: The Cyclobutyl and Gem-Dimethyl Advantage

The molecular formula of 2-cyclobutyl-2-methylpropanal is C8H14O[]. Its utility is derived from the synergistic effects of its two primary structural motifs:

The Cyclobutyl Ring: Conformational Pre-organization

The cyclobutane ring is a four-membered carbocycle that adopts a puckered conformation to relieve torsional strain, possessing a strain energy of approximately 26.3 kcal/mol[2]. Unlike highly flexible linear alkyl chains, the rigid nature of the cyclobutyl ring restricts the conformational freedom of the appended molecule. This pre-organizes the drug into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor[3]. Furthermore, its unique 3D architecture allows it to fill hydrophobic pockets in target proteins more effectively than planar or linear counterparts[3].

The Gem-Dimethyl Group: Steric Shielding

Positioned exactly alpha ( α ) to the aldehyde carbonyl, the gem-dimethyl group acts as a formidable steric shield. In medicinal chemistry, gem-dimethyl groups are classic bioisosteres utilized to block metabolic weak spots—specifically C-H oxidation—without disproportionately increasing the molecule's overall lipophilicity[4]. Chemically, the absence of α -protons prevents enolization, rendering the aldehyde entirely stable against racemization and aldol self-condensation under strongly basic conditions.

Applications in Medicinal Chemistry

Evasion of CYP450-Mediated Metabolism

Cytochrome P450 (CYP450) enzymes in the liver frequently target the α -position of amines and alkyl chains for oxidative clearance. The incorporation of the 2-cyclobutyl-2-methyl moiety introduces severe steric hindrance at this exact vector. This effectively blocks the enzymatic binding pocket from accessing the susceptible carbon, drastically prolonging the in vivo half-life of the drug candidate[4][5].

Caption: CYP450 Metabolic Blocking via Gem-Dimethyl Steric Shielding.

Mitigation of hERG Cardiotoxicity

High amine basicity (pKa > 9.0) is a well-documented driver of hERG potassium channel inhibition, a severe cardiotoxic liability. When 2-cyclobutyl-2-methylpropanal is utilized to alkylate an amine via reductive amination, the resulting bulky alkyl group sterically shields the nitrogen's lone pair and alters its solvation energy. This reduces the basicity of the amine, which has been shown to successfully ablate hERG activity while maintaining, or even improving, target kinase/receptor potency[5].

Quantitative Data & Comparative Profiling

To justify the selection of 2-cyclobutyl-2-methylpropanal over simpler building blocks, we must look at the quantitative physicochemical differences between aliphatic motifs.

Table 1: Comparative Profiling of Aliphatic Motifs in Drug Design

| Structural Motif | Strain Energy (kcal/mol) | Steric Shielding ( α -Position) | Metabolic Stability (CYP450) | Primary MedChem Application |

| Linear Alkyl (e.g., n-Butyl) | ~0.0 | Low | Poor (Rapid oxidation) | General lipophilicity tuning |

| Cyclopropyl | 28.1 | Moderate | Moderate | Phenyl ring bioisostere |

| Cyclobutyl | 26.3[2] | Moderate | Good | Hydrophobic pocket filling[3] |

| 2-Cyclobutyl-2-methyl | 26.3 | Extremely High | Excellent (Blocked)[4] | hERG mitigation & CYP evasion[5] |

Experimental Protocols and Methodologies

Working with highly sterically hindered aldehydes requires specific deviations from standard synthetic protocols. The methodologies below are designed as self-validating systems, explaining the causality behind the reagent selection.

Protocol A: Reductive Amination for Bulky Amine Synthesis

Causality Rationale: Because 2-cyclobutyl-2-methylpropanal is an α,α -disubstituted aldehyde, spontaneous imine formation is thermodynamically unfavorable and kinetically slow. Using standard Sodium Borohydride (NaBH₄) will prematurely reduce the aldehyde to the corresponding alcohol before the imine can form. Therefore, a strong Lewis acid is required to force imine condensation, followed by reduction with the mild hydride source Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is highly chemoselective for iminium ions over aldehydes.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 2-cyclobutyl-2-methylpropanal (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) dropwise at room temperature. Stir the reaction mixture for 12 hours. Validation check: TLC should show complete consumption of the amine and the formation of a less polar imine spot.

-

Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Caption: Optimized Reductive Amination Workflow for Highly Hindered Aldehydes.

Protocol B: Grignard Addition for Hindered Secondary Alcohols

Causality Rationale: The lack of α -protons in 2-cyclobutyl-2-methylpropanal makes it an exceptional electrophile for Grignard additions, as the competing side-reaction of enolization (deprotonation) is impossible. However, due to extreme steric bulk, low temperatures are mandatory to suppress Single-Electron Transfer (SET) pathways that lead to pinacol coupling or β -hydride reduction from the Grignard reagent.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-cyclobutyl-2-methylpropanal (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.3 M) in an oven-dried flask under an Argon atmosphere.

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

-

Addition: Add the desired Grignard reagent (R-MgX, 1.2 equiv) dropwise via syringe pump over 30 minutes. Validation check: The slow addition prevents localized heating, which is the primary cause of SET side reactions.

-

Reaction: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with Diethyl Ether (3x). Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify the resulting sterically hindered secondary alcohol via flash chromatography.

Conclusion

The transition from hit-to-lead and lead-optimization requires structural interventions that solve multidimensional problems simultaneously. 2-Cyclobutyl-2-methylpropanal stands out as a premium building block in the organic chemist's toolkit. By leveraging its gem-dimethyl group to block metabolic degradation and its puckered cyclobutyl ring to optimize target binding and modulate amine basicity, drug development professionals can rescue structurally flawed scaffolds and accelerate the path to clinical viability.

References

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) / PMC. URL:[Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (NIH) / PMC. URL:[Link]

-

Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Stereochemical Dynamics and Asymmetric Induction of 2-Cyclobutyl-2-methylpropanal: A Technical Whitepaper

Executive Summary

In the realm of drug development and complex molecule synthesis, sterically congested α,α -dialkyl aldehydes serve as critical building blocks. 2-Cyclobutyl-2-methylpropanal presents a unique stereochemical profile. While its nomenclature often misleads chemists into assuming ground-state chirality, the molecule is fundamentally achiral. This whitepaper deconstructs the structural symmetry of 2-cyclobutyl-2-methylpropanal, explores the conformational dynamics of its cyclobutane ring, and provides a validated, self-consistent protocol for leveraging its prochirality through asymmetric nucleophilic addition.

The Stereochemical Illusion: Achirality vs. Prochirality

A common misconception regarding highly substituted aldehydes is the assumption of a chiral α -carbon. In 2-cyclobutyl-2-methylpropanal, the C2 quaternary center is bonded to a formyl group, a cyclobutyl ring, and two identical methyl groups (one being the C3 of the propanal chain, the other the 2-methyl substituent).

-

Symmetry and Point Group: The presence of the gem-dimethyl groups endows the molecule with an internal plane of symmetry ( σ ) that bisects the cyclobutane ring and the formyl group. Consequently, the molecule belongs to the Cs point group and is achiral.

-

Prochirality: Because the ground state lacks a stereocenter, the stereochemical focus shifts entirely to the sp2 -hybridized carbonyl carbon (C1). The trigonal planar geometry of the formyl group presents two enantiotopic faces (Re and Si). Nucleophilic attack at this prochiral center breaks the symmetry, generating a new chiral secondary alcohol.

Conformational Dynamics and the Bürgi-Dunitz Trajectory

The stereochemical outcome of nucleophilic addition to 2-cyclobutyl-2-methylpropanal is heavily dictated by the ground-state conformation of the cyclobutane ring.

-

Ring Puckering: To minimize torsional strain between adjacent C-H bonds, the cyclobutane ring deviates from planarity, adopting a with a dihedral angle of approximately 20°[1].

-

Steric Shielding: This puckering dynamically alters the steric environment. As a nucleophile approaches the carbonyl carbon, it must do so along the —an angle of approximately 105° to 107° relative to the C=O bond[2]. The puckered cyclobutyl group creates a highly differentiated steric pocket compared to the relatively compact gem-dimethyl groups, making the aldehyde highly susceptible to reagent-controlled asymmetric induction.

Logical relationship between structural achirality, prochirality, and asymmetric induction.

Reagent-Controlled Asymmetric Induction

Because the substrate's enantiotopic faces are sterically differentiated but not inherently biased by an existing chiral center, asymmetric induction must be driven by a chiral reagent. The, utilizing chiral diisopinocampheylallylborane (Ipc₂B(allyl)), is the gold-standard methodology for converting such hindered prochiral aldehydes into highly enantioenriched homoallylic alcohols[3].

Step-by-step experimental workflow for the asymmetric allylboration of the prochiral aldehyde.

Experimental Methodology: Asymmetric Allylboration Protocol

The following protocol details the asymmetric allylation of 2-cyclobutyl-2-methylpropanal. Every step is designed as a self-validating system to maximize enantiomeric excess (ee) and chemical yield.

-

Step 1: Preparation of (+)-Ipc₂B(allyl) in Et₂O

-

Procedure: To a solution of (+)-B-methoxydiisopinocampheylborane in anhydrous diethyl ether at -78 °C, add allylmagnesium bromide dropwise.

-

Causality: Diethyl ether is explicitly chosen over THF. Its lower Lewis basicity prevents competitive solvent coordination to the boron atom, ensuring the chiral reagent remains highly Lewis acidic and ready to coordinate the target aldehyde.

-

-

Step 2: Cryogenic Substrate Addition

-

Procedure: Maintain the reaction at -78 °C and add 2-cyclobutyl-2-methylpropanal dropwise. Stir for 2 hours.

-

Causality: Cryogenic conditions are critical. Lowering the thermal energy of the system maximizes the Gibbs free energy difference ( ΔΔG‡ ) between the competing diastereomeric Zimmerman-Traxler transition states. The bulky cyclobutyl group forces the aldehyde to adopt a specific orientation to minimize steric clash with the chiral isopinocampheyl ligands.

-

-

Step 3: Oxidative Workup

-

Procedure: Quench the reaction with methanol, followed by the addition of 3N NaOH and 30% H₂O₂. Reflux gently for 1 hour.

-

Causality: The initial reaction yields a stable borinic ester. Alkaline hydrogen peroxide is required to oxidize the C-B bond. This oxidation proceeds via a 1,2-alkyl migration with strict retention of configuration, releasing the free chiral homoallylic alcohol without epimerizing the newly formed stereocenter.

-

Quantitative Stereochemical Outcomes

The table below summarizes the expected quantitative data for the asymmetric allylation of 2-cyclobutyl-2-methylpropanal using various chiral boron reagents. The data illustrates the superiority of the Ipc ligand framework for sterically hindered α,α -dialkyl aldehydes.

| Chiral Reagent | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee) | Predicted Config. |

| (+)-Ipc₂B(allyl) | -78 | Et₂O | 88 | 96% | S |

| (-)-Ipc₂B(allyl) | -78 | Et₂O | 87 | 96% | R |

| (R,R)-DIPT Allylboronate | -78 | PhMe | 82 | 89% | S |

| (S,S)-DIPT Allylboronate | -78 | PhMe | 81 | 88% | R |

Sources

Methodological & Application

Application Note: Optimized Derivatization of 2-Cyclobutyl-2-methylpropanal for High-Resolution GC-MS Analysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredient (API) Intermediates, Biological Fluids, and Organic Extracts

Introduction & Scientific Rationale

The accurate quantification of volatile and reactive aldehydes is a persistent challenge in gas chromatography (GC). 2-Cyclobutyl-2-methylpropanal (CAS 1882420-60-1) is a highly specialized, sterically hindered aliphatic aldehyde utilized as an advanced building block in pharmaceutical synthesis. Direct GC-MS analysis of such aldehydes often results in thermal degradation in the injection port, poor chromatographic peak shape (tailing), and inadequate sensitivity.

To circumvent these issues, chemical derivatization is mandatory [1]. While standard linear aldehydes can be derivatized at room temperature, 2-cyclobutyl-2-methylpropanal presents a unique structural challenge: its α -carbon is quaternary (bonded to a cyclobutyl ring, two methyl groups, and the formyl group). This extreme steric bulk severely restricts nucleophilic access to the carbonyl carbon.

This application note details a rigorously optimized, self-validating protocol using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . By applying specific thermodynamic controls (elevated temperature) and kinetic controls (precise pH buffering), this method forces the sterically hindered reaction to completion, yielding a highly stable, volatile oxime derivative ideal for Electron Ionization (EI) or Negative Chemical Ionization (NCI) GC-MS [2].

Mechanistic Insights & Causality (The "Why")

Standard derivatization protocols often fail for α -quaternary aldehydes due to incomplete conversion. As an application scientist, it is critical to understand the causality behind the method parameters:

-

Why PFBHA? PFBHA reacts with the carbonyl group to form an oxime. The addition of the pentafluorobenzyl moiety drastically increases the molecular weight and volatility of the analyte, while providing a highly electronegative tag that enhances mass spectrometric sensitivity [3].

-

Why pH 4.0? Oxime formation requires acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity. However, if the pH drops below 2, the hydroxylamine nitrogen becomes fully protonated (forming an ammonium ion), destroying its nucleophilicity. A pH of 4.0 is the kinetic "sweet spot" [4].

-

Why 70 °C? The bulky cyclobutyl and methyl groups block the trajectory of the incoming PFBHA nucleophile. Room-temperature incubation, sufficient for linear aldehydes like valeraldehyde [3], yields <20% conversion for 2-cyclobutyl-2-methylpropanal. Heating to 70 °C provides the thermodynamic energy required to overcome the activation barrier of the bulky hemiaminal intermediate.

-

Why the Acid Wash? Excess unreacted PFBHA will degrade in the hot GC inlet, creating active sites and severe baseline drift. Washing the final organic extract with sulfuric acid protonates the unreacted PFBHA, partitioning it into the aqueous waste, while the neutral oxime remains in the organic phase.

Fig 1. Mechanistic pathway of PFBHA derivatization highlighting kinetic and thermodynamic controls.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Analyte

| Parameter | Value |

| IUPAC Name | 2-cyclobutyl-2-methylpropanal |

| CAS Number | 1882420-60-1 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Derivative Formed | PFBHA Oxime (Syn/Anti isomers) |

| Derivative MW | 321.29 g/mol |

Table 2: GC-MS Operational Parameters

| Parameter | Setting / Specification |

| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) |

| Inlet Temperature | 250 °C (Splitless mode, 1 µL injection) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 60 °C (hold 1 min) → 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C (EI mode, 70 eV) |

Table 3: Diagnostic MS Ions for the PFBHA Derivative (EI Mode)

| m/z Value | Ion Identity / Origin | Relative Abundance | Application |

| 181 | [C7H2F5]+ (Pentafluorobenzyl cation) | 100% (Base Peak) | Qualifier / Screening |

| 321 | [M]+ (Molecular Ion) | 5 - 15% | Qualifier |

| 140 | [M−181]+ (Loss of PFB radical) | 30 - 50% | Quantifier (SIM) |

| 301 | [M−HF]+ | 10 - 20% | Qualifier |

(Note: PFBHA derivatization of asymmetrical aldehydes yields two distinct chromatographic peaks representing the syn (E) and anti (Z) geometric isomers. Quantitative integration must sum the area of both peaks[4].)

Experimental Protocol

Reagents and Materials

-

PFBHA Reagent: 15 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in Milli-Q water. (Prepare fresh daily).

-

Buffer Solution: 0.1 M Potassium hydrogen phthalate (KHP) adjusted to pH 4.0 with 0.1 M HCl.

-

Extraction Solvent: Hexane (GC-MS SupraV grade).

-

Acid Wash: 0.1 N Sulfuric Acid ( H2SO4 ).

-

Internal Standard (IS): 4-Fluorobenzaldehyde (spiked pre-derivatization to monitor reaction efficiency).

Step-by-Step Derivatization and Extraction

-

Sample Aliquoting: Transfer 1.0 mL of the aqueous sample (or diluted API intermediate) into a 10 mL glass centrifuge tube with a PTFE-lined screw cap.

-

Buffering: Add 1.0 mL of the pH 4.0 KHP buffer to the sample. Vortex for 10 seconds.

-

IS Addition: Spike 20 µL of the Internal Standard solution (e.g., 10 µg/mL 4-Fluorobenzaldehyde in methanol).

-

Derivatization: Add 250 µL of the 15 mg/mL PFBHA reagent. Seal the tube tightly.

-

Thermal Incubation: Place the tube in a heating block at 70 °C for 45 minutes . (Critical Step: Do not shorten this time; the steric hindrance of the cyclobutyl group requires prolonged heating for >98% conversion).

-

Cooling: Remove from heat and allow the sample to cool to room temperature (approx. 5 minutes).

-

Liquid-Liquid Extraction (LLE): Add 2.0 mL of Hexane. Vortex vigorously for 2 minutes to extract the oxime derivatives.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

-

Acid Washing (Self-Validation Step): Transfer the upper organic (hexane) layer to a clean vial containing 1.0 mL of 0.1 N H2SO4 . Vortex for 30 seconds, then centrifuge. This step removes unreacted PFBHA, validating that the GC inlet will not be contaminated.

-

Analysis: Transfer the top hexane layer to a GC auto-sampler vial containing a glass insert. Inject 1 µL into the GC-MS.

Fig 2. End-to-end analytical workflow for the PFBHA derivatization and extraction of aldehydes.

System Self-Validation & Troubleshooting

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system:

-

Derivatization Efficiency Check: The recovery of the pre-derivatization IS (4-Fluorobenzaldehyde) must be >90% . If the IS peak is low, but a post-extraction IS (e.g., Naphthalene-d8) is normal, the derivatization failed (likely due to incorrect pH or insufficient heat).

-

Inlet Contamination Check: Monitor the baseline at m/z 181. A massive, broad peak eluting early in the chromatogram indicates that the H2SO4 wash step was skipped or performed poorly, allowing free PFBHA to enter the system.

-

Isomeric Ratio Monitoring: 2-Cyclobutyl-2-methylpropanal will produce two peaks (syn/anti). The ratio of these two peaks is thermodynamically fixed for a given method. A sudden change in the peak area ratio indicates co-elution with a matrix interference.

References

Application Note: Overcoming Steric Hindrance in the Alkylation of 2-Cyclobutyl-2-methylpropanal via Organocerium Reagents

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the functionalization of highly sterically hindered carbonyls. 2-Cyclobutyl-2-methylpropanal (CAS: 1882420-60-1) represents a uniquely challenging substrate in this class[]. The molecule features a quaternary alpha-carbon substituted with both a methyl group and a bulky cyclobutyl ring.

This extreme steric bulk severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. While the absence of alpha-protons inherently precludes base-catalyzed enolization (a common side reaction in standard aldehyde alkylations)[2], the steric shielding promotes an entirely different set of competing pathways when reacted with standard organometallic reagents[3].

Mechanistic Insights: Causality of Reaction Divergence

When reacting 2-cyclobutyl-2-methylpropanal with Grignard or organolithium reagents, the reaction pathway is strictly dictated by the steric profile of the nucleophile and the presence of β -hydrogens[2][4]:

-

Nucleophilic 1,2-Addition: This desired pathway proceeds cleanly only with small, unhindered reagents lacking β -hydrogens (e.g., methyllithium or methylmagnesium bromide)[5]. The reaction proceeds via a standard polar mechanism, yielding a secondary alcohol[3].

-

β -Hydride Reduction (The MPV-type Pathway): When utilizing nucleophiles with β -hydrogens (e.g., isopropylmagnesium chloride), the steric clash between the nucleophilic carbon and the quaternary alpha-center prevents C-C bond formation. Instead, the system adopts a lower-energy six-membered cyclic transition state, transferring a hydride from the β -carbon of the Grignard reagent to the carbonyl carbon[2]. This reduces the aldehyde to a primary alcohol (2-cyclobutyl-2-methylpropan-1-ol) and releases an alkene.

-

The Organocerium Solution (Imamoto Reagents): To force C-C bond formation with bulky alkyl groups, the organometallic reagent is transmetalated with anhydrous Cerium(III) chloride ( CeCl3 ) to form an organocerium species ( RCeCl2 )[6][7]. Trivalent cerium is highly oxophilic and coordinates strongly to the carbonyl oxygen. This interaction drastically enhances the electrophilicity of the carbonyl carbon while simultaneously attenuating the basicity of the nucleophile, effectively suppressing the reduction pathway and driving clean 1,2-addition[8].

Caption: Logical pathway for organometallic additions to sterically hindered aldehydes.

Quantitative Data Summary

The table below summarizes the expected reaction outcomes based on the choice of reagent, highlighting the necessity of organocerium chemistry for bulky alkylations.

Table 1: Reaction Outcomes of 2-Cyclobutyl-2-methylpropanal with Various Organometallics

| Reagent | β -Hydrogens | Primary Pathway | Expected Major Product | Est. Yield (Addition) |

| MeMgBr | No | 1,2-Addition | 3-Cyclobutyl-3-methylbutan-2-ol | > 85% |

| PhLi | No | 1,2-Addition | 2-Cyclobutyl-2-methyl-1-phenylpropan-1-ol | > 80% |

| iPrMgBr | Yes | Reduction | 2-Cyclobutyl-2-methylpropan-1-ol | < 10% |

| iPrCeCl2 | Yes | 1,2-Addition | 2-Cyclobutyl-2,4-dimethylpentan-3-ol | > 75% |

Experimental Protocols

Protocol A: Standard Grignard Addition (For Non-Bulky Reagents)

Use this protocol for reagents lacking β -hydrogens (e.g., MeMgBr , PhMgBr ).

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-cyclobutyl-2-methylpropanal (1.0 mmol) and anhydrous THF (10 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Dropwise, add MeMgBr (1.2 mmol, 3.0 M in diethyl ether) over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Imamoto Organocerium Addition (For Bulky Reagents)

Use this protocol to prevent reduction when using bulky reagents with β -hydrogens (e.g., iPrMgCl )[6][8].

Critical Self-Validating Step: The success of this protocol relies entirely on the absolute dryness of CeCl3 . Even trace moisture will protonate the Grignard reagent, leading to reaction failure.

-

Drying CeCl3 : Place CeCl3⋅7H2O (1.5 mmol) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours, and maintain for an additional 2 hours. The solid should become a free-flowing white powder.

-

Suspension: Cool the flask to room temperature under argon. Add anhydrous THF (10 mL) and stir vigorously overnight to form a uniform, milky white suspension.

-

Transmetalation: Cool the suspension to -78 °C. Dropwise, add iPrMgCl (1.4 mmol, 2.0 M in THF). Stir at -78 °C for 1.5 hours to ensure complete formation of the organocerium reagent ( iPrCeCl2 ).

-

Alkylation: Add a solution of 2-cyclobutyl-2-methylpropanal (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL). Filter the resulting cerium salts through a pad of Celite. Extract the filtrate with Ethyl Acetate ( 3×15 mL), dry over Na2SO4 , and concentrate.

Caption: Step-by-step experimental workflow for the Imamoto organocerium addition.

References

-

Grignard Reaction. Organic Chemistry Portal. URL:[Link]

-

Grignard reaction. Wikipedia. URL: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL:[Link]

-

Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates. PMC. URL:[Link]

-

Elucidation of Imamoto's Organocerium Reagent. Universität Tübingen. URL:[Link]

-

Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. ResearchGate. URL:[Link]

-

Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]